molecular formula C23H24N6O2S2 B10875731 2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10875731
M. Wt: 480.6 g/mol
InChI Key: AJZWOEIEJMMVTO-UHFFFAOYSA-N
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Description

2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of triazinoindole and benzothiophene structures

Preparation Methods

The synthesis of 2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where the triazinoindole is synthesized by reacting appropriate precursors under controlled conditions . The benzothiophene moiety is then introduced through a series of coupling reactions, followed by the attachment of the sulfanyl and acetyl groups to complete the synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has shown promise in several scientific research areas:

Mechanism of Action

The compound’s mechanism of action involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting processes that require iron. This can lead to the inhibition of cancer cell proliferation by depriving the cells of the iron necessary for their growth . The compound also induces apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar compounds include other triazinoindole derivatives and benzothiophene-based molecules. Compared to these, 2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its dual functionality as both an iron chelator and an antiproliferative agent . This dual action is not commonly observed in similar compounds, making it a unique and valuable molecule for further research.

Properties

Molecular Formula

C23H24N6O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H24N6O2S2/c1-12(2)29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-11-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H2,24,31)(H,25,30)

InChI Key

AJZWOEIEJMMVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

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